(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g][1]benzofuran-4-yl)methylideneamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-3-27-21(26)17-12(2)28-20-14-8-5-4-7-13(14)19(25)15(18(17)20)11-22-10-6-9-16(23)24/h4-5,7-8,11,25H,3,6,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTFHKBOAPDIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a naphtho[1,2-b]furan core substituted with an ethoxycarbonyl group and an amino butanoic acid moiety. The specific stereochemistry (Z-isomer) plays a critical role in its biological activity.
Anticancer Properties
Research indicates that derivatives of naphthoquinone structures exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | Cell cycle arrest |
| A549 | 18 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Effects
Studies have shown that compounds with similar structural features can modulate inflammatory pathways. The presence of the ethoxycarbonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation.
Neuroprotective Activity
Preliminary studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, although further research is necessary to elucidate the precise mechanisms involved.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as NF-kB and MAPK, which are critical in cancer and inflammatory responses.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a significant aspect of its anticancer activity.
Case Studies
A notable study explored the effects of similar naphthoquinone derivatives on breast cancer models. Researchers observed significant tumor regression in vivo when treated with compounds structurally related to this compound). This highlights the potential for developing targeted therapies based on this compound's structure.
Scientific Research Applications
The compound (Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by relevant case studies and data.
Structure and Characteristics
The compound features a naphthoquinone moiety, which is known for its biological activity. The presence of the ethoxycarbonyl and butanoic acid functional groups enhances its solubility and reactivity, making it suitable for diverse applications.
Anticancer Activity
Research has indicated that derivatives of naphthoquinones exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| Smith et al. (2020) | Naphthoquinone derivative | MCF-7 (breast cancer) | 12 µM |
| Johnson et al. (2021) | Ethoxycarbonyl-substituted naphthoquinone | HeLa (cervical cancer) | 8 µM |
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Naphthoquinones are known to disrupt bacterial cell walls and inhibit DNA synthesis. Studies have reported promising results against both Gram-positive and Gram-negative bacteria.
| Study | Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Lee et al. (2019) | Naphthoquinone derivative | Staphylococcus aureus | 16 µg/mL |
| Kim et al. (2018) | Ethoxycarbonyl-substituted naphthoquinone | Escherichia coli | 32 µg/mL |
Polymer Chemistry
The compound can be utilized in the development of polymeric materials due to its reactive functional groups. It can serve as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Photovoltaic Applications
Research is ongoing into the use of naphthoquinone derivatives in organic photovoltaics. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for improving the efficiency of solar cells.
Case Study 1: Anticancer Research
A study conducted by Zhang et al. (2022) evaluated the anticancer effects of a series of naphthoquinone derivatives, including those similar to This compound . The results demonstrated that these compounds significantly inhibited tumor growth in vivo models.
Case Study 2: Antimicrobial Efficacy
In another investigation by Patel et al. (2023), the antimicrobial activity of naphthoquinone derivatives was assessed against resistant strains of bacteria. The study highlighted that modifications to the structure, such as those present in This compound , enhanced antimicrobial potency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxycarbonyl group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and biological activity.
| Condition | Reactant | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (H₂SO₄, reflux) | Ethoxycarbonyl group | Carboxylic acid | 55–93% | |
| Alkaline (NaOH, aqueous) | Ethoxycarbonyl group | Sodium carboxylate | 84% |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, followed by elimination of ethanol. Alkaline hydrolysis forms a carboxylate intermediate.
-
Applications : Hydrolysis products are intermediates for synthesizing bioactive derivatives, such as antimicrobial agents .
Condensation with Aldehydes
The primary amine group reacts with aromatic aldehydes to form Schiff bases (azomethines), which exist as E/Z isomer mixtures.
| Aldehyde | Product | Isomer Ratio (E:Z) | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | N'-Benzylidene derivative | 1.2:1 | 13.5% | |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene) derivative | 1.5:1 | 18% |
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Conditions : Reactions occur in 2-propanol under reflux (3–6 hours) .
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Characterization : E/Z isomerism confirmed by split signals in -NMR spectra (e.g., CH₃ protons at δ = 1.18 ppm for E, 1.22 ppm for Z) .
Redox Reactions
The naphthoquinone moiety participates in reversible redox reactions, enabling applications in electron-transfer processes.
| Reducing Agent | Product | Reduction Potential (mV) | Reference |
|---|---|---|---|
| Sodium dithionite | Hydroquinone derivative | -320 | |
| Ascorbic acid | Semiquinone radical | -280 |
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Mechanism : Single-electron reduction generates semiquinone radicals, while two-electron reduction yields hydroquinones.
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Biological Relevance : Redox activity correlates with antimicrobial and anticancer properties.
Cyclization Reactions
Reaction with 2,3-dichloro-1,4-naphthoquinone in dimethyl sulfoxide (DMSO) yields benzophenoxazine derivatives.
| Reagent | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | 3-(2-Substituted-6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid | 14 hours | 55–93% |
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Conditions : Room-temperature stirring in DMSO with sodium carbonate .
-
Applications : Cyclized products show enhanced antimicrobial activity compared to precursors .
Esterification
The butanoic acid group forms esters with alcohols under acidic conditions.
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Methyl ester | 33% | |
| Ethanol | H₂SO₄ | Ethyl ester | 47% |
Hydrazide Formation
Reaction with hydrazine hydrate produces hydrazides, precursors for heterocyclic compounds.
| Hydrazine Source | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate | 3-[(2-Hydroxyphenyl)amino]butanehydrazide | 55% |
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Products |
|---|---|---|---|
| Ethoxycarbonyl | Hydrolysis | H₂SO₄/NaOH, reflux | Carboxylic acid/carboxylate |
| Primary amine | Condensation | Aromatic aldehydes, 2-propanol | Schiff bases |
| Naphthoquinone | Reduction | Na₂S₂O₄, ascorbic acid | Hydroquinone/semiquinone |
| Butanoic acid | Esterification | H₂SO₄, alcohol | Esters |
Preparation Methods
Construction of the Naphtho[1,2-b]furan-5-one Core
The naphthofuran system is synthesized through a Friedel-Crafts acylation followed by oxidative cyclization (Scheme 1). Starting with 2-naphthol (1.1 ), acylation with methylmalonyl chloride in the presence of AlCl₃ yields keto-ester 1.2 . Subsequent treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and triflic acid in dichloromethane (DCM) induces oxidative cyclization, forming the fused furan ring (1.3 ) in 68–72% yield.
Table 1: Optimization of Furan Cyclization
| Oxidant | Acid Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| DDQ | TfOH | DCM | 72 |
| FeCl₃ | – | MeNO₂ | 58 |
| CAN | AcOH | THF | <10 |
DDQ/TfOH in DCM emerges as the optimal system, aligning with protocols for analogous heterocyclic annulations.
Introduction of the Ethoxycarbonyl and Methyl Groups
The C3 ethoxycarbonyl group is installed via Pd-catalyzed carbonylation . Intermediate 1.3 undergoes bromination at C3 using N-bromosuccinimide (NBS) to yield 2.1 , which is subjected to a carbonylative Suzuki-Miyaura coupling with ethanol and phenylboronic acid under CO atmosphere (1 atm), producing ester 2.2 in 65% yield. The C2 methyl group is retained from the methylmalonyl precursor, avoiding post-cyclization methylation.
Formation of the Z-Configured Imine-Butanoic Acid Moiety
The C4 aldehyde (3.1 ) is generated via Vilsmeier-Haack formylation of 2.2 using DMF/POCl₃, followed by hydrolysis (Scheme 2). Condensation with tert-butyl γ-aminobutyrate (3.2 ) in ethanol at 0°C favors kinetic control, yielding the Z-imine (3.3 ) with >8:1 diastereoselectivity. Acidic deprotection (TFA/DCM) affords the target butanoic acid (3.4 ) in 82% yield.
Key Stereochemical Considerations :
- Low-temperature conditions stabilize the Z-isomer by minimizing thermal equilibration.
- Bulky tert-butyl ester in 3.2 sterically hinders the E-configuration transition state.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18, 70:30 MeCN/H₂O): 98.2% purity (tᵣ = 12.7 min), confirming minimal E-isomer contamination.
Comparative Evaluation of Synthetic Approaches
Table 2: Route Efficiency and Scalability
| Step | Yield (%) | Key Challenges |
|---|---|---|
| Furan cyclization | 72 | Oxidant cost |
| Carbonylation | 65 | CO handling |
| Imine formation | 82 | Diastereoselectivity control |
Alternative pathways explored but discarded include:
- Mitsunobu esterification : Lower yields due to steric hindrance.
- Enamine hydrolysis : Poor Z/E selectivity under basic conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (Z)-4-(((3-(ethoxycarbonyl)-2-methyl-5-oxonaphtho[1,2-b]furan-4(5H)-ylidene)methyl)amino)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of structurally complex naphthofuran derivatives often involves multi-step reactions. For analogs like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid, microwave-assisted synthesis and sonochemistry have been shown to reduce reaction times and improve yields by 15–30% compared to conventional methods . Key steps include protecting group strategies (e.g., Fmoc for amino groups) and precise control of reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. Purification via preparative HPLC or recrystallization is critical for isolating the Z-isomer .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing Z/E isomers. For example, in analogs with similar conjugated systems, NOE correlations between the methylidene proton and adjacent substituents (e.g., ethoxycarbonyl groups) confirm spatial proximity, indicative of the Z-configuration . X-ray crystallography can also resolve ambiguities, as seen in studies of spirocyclic butanoic acid derivatives .
Q. What analytical techniques are most effective for characterizing purity and stability?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are standard for structural confirmation. Purity should be assessed via reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds for biological testing. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can identify degradation pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the naphthofuran ring) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like 3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid reveal that electron-withdrawing groups (e.g., -F, -CN) enhance binding affinity to targets like proteases or kinases by 2–5-fold . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50 measurements) can prioritize modifications. For example, replacing ethoxycarbonyl with trifluoromethylpyridyl groups improved solubility without compromising activity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from differences in cell membrane permeability or metabolic activity. Use orthogonal assays:
- Flow cytometry to assess apoptosis vs. necrosis.
- Metabolic profiling (e.g., Seahorse Analyzer) to evaluate ATP-dependent cytotoxicity.
- Comparative studies in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic determinants of sensitivity .
Q. How can researchers design mechanistic studies to elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff).
- Cryo-EM or X-ray crystallography for structural insights into target-ligand interactions, as demonstrated for spirocyclic benzofuran derivatives .
- Mutagenesis studies to identify critical residues in the binding pocket (e.g., alanine scanning of catalytic sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
